molecular formula C8H12N2O3 B13638875 2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol

2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol

Cat. No.: B13638875
M. Wt: 184.19 g/mol
InChI Key: FBUUTKCSLQSUPI-UHFFFAOYSA-N
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Description

2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol is an organic compound with the molecular formula C8H12N2O3 It is a derivative of pyridine, characterized by the presence of an amino group, a methoxy group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol typically involves the reaction of 5-amino-2-methoxypyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methoxypyridine: A related compound with similar structural features but lacking the ethanol moiety.

    2-(Pyridin-2-yl)ethanol: Another similar compound with a pyridine ring and an ethanol group but without the amino and methoxy groups.

Uniqueness

2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-(5-amino-6-methoxypyridin-2-yl)oxyethanol

InChI

InChI=1S/C8H12N2O3/c1-12-8-6(9)2-3-7(10-8)13-5-4-11/h2-3,11H,4-5,9H2,1H3

InChI Key

FBUUTKCSLQSUPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)OCCO)N

Origin of Product

United States

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